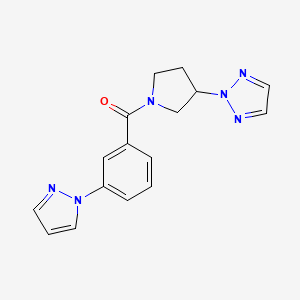

![molecular formula C25H21FN2O6 B2498951 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-89-2](/img/no-structure.png)

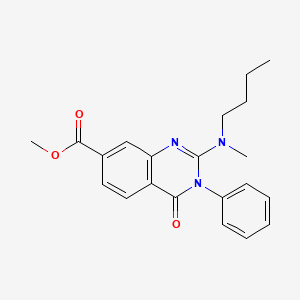

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline-2,4-diones typically involves multi-step chemical processes. A study by Tran et al. (2005) describes a new synthesis approach for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. The key step involves generating the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Another research by Wu et al. (2010) highlighted a metal and phosgene-free synthesis method using selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions to produce 1H-quinazoline-2,4-diones (Wu & Yu, 2010).

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones can be elucidated through spectroscopic techniques and DFT calculations. Szyszkowska et al. (2017) conducted a study on the synthesis and spectroscopic characterization of derivatives, offering insights into the molecule's structure through spectral (NMR, IR, UV) and crystallography methods (Szyszkowska et al., 2017).

Chemical Reactions and Properties

Quinazoline-2,4-diones participate in various chemical reactions, including nucleophilic substitutions and ring expansions. The study by Kimura et al. (2012) on the [WO4]2--catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones highlights the compound's reactivity and the potential for carbon dioxide fixation (Kimura et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior under different conditions. Although specific studies on the physical properties of this compound were not directly found, the general properties of quinazoline-2,4-diones can be inferred from similar compounds within the family.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with various reagents, define the chemical behavior and stability of the compound. Research on quinazoline-2,4-diones, including their synthesis and reactions, provides insight into these properties. For instance, the study by Ukrainets et al. (2011) on the bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione elucidates aspects of its chemical reactivity (Ukrainets et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

- A new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, which includes the compound , has been described. This synthesis starts with fluorobenzoic acid and involves generating the dianion of urea and an intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).

Applications in Herbicide Development

- Quinazoline-2,4-dione derivatives have been identified as promising herbicide candidates. They act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), with some derivatives showing significant herbicidal activity and crop safety in greenhouse assays (Qu et al., 2021); (He et al., 2020).

Potential in Pharmacology

- A study explored the stability of a new pharmaceutical substance similar to the compound under stressful conditions. This research aids in understanding the stability of quinazoline derivatives for potential pharmaceutical applications (Gendugov et al., 2021).

Biological Activity and Synthesis Techniques

- The synthesis of quinazoline-2,4-dione derivatives and their biological evaluation for various activities, such as antimicrobial, has been reported. This highlights the versatile nature of these compounds in different biological applications (Boshta et al., 2022); (Zhou et al., 2013).

Safety And Hazards

Future Directions

properties

CAS RN |

899921-89-2 |

|---|---|

Product Name |

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C25H21FN2O6 |

Molecular Weight |

464.449 |

IUPAC Name |

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |

InChI Key |

ALELJMSNQBXBEB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

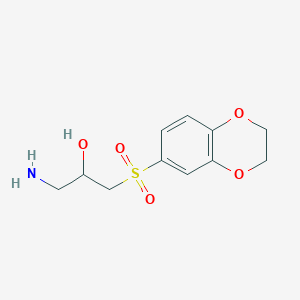

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

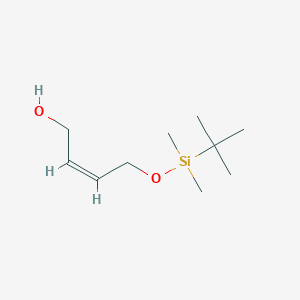

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

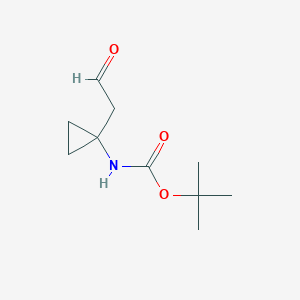

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)